molecular formula C9H9NO2 B372672 (4-Methylphenyl)(oxo)acetaldehyde oxime

(4-Methylphenyl)(oxo)acetaldehyde oxime

Cat. No.: B372672
M. Wt: 163.17g/mol
InChI Key: OLFNMQURIWJIAS-UXBLZVDNSA-N
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Description

(4-Methylphenyl)(oxo)acetaldehyde oxime is a chemical compound of interest in organic synthesis and medicinal chemistry research. This compound features both an oxime functional group and an aromatic ring system, making it a versatile building block or intermediate for the development of more complex molecules. While specific research on this exact compound is limited, its structure suggests potential applications. Oximes are commonly used in organic synthesis to create nitrogen-containing heterocycles or as protected forms of carbonyl groups. The (oxo)acetaldehyde moiety can serve as a reactive handle for further functionalization. Researchers may explore its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, or functional materials. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C9H9NO2/c1-7-2-4-8(5-3-7)9(11)6-10-12/h2-6,12H,1H3/b10-6+

InChI Key

OLFNMQURIWJIAS-UXBLZVDNSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=NO

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=N/O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

  • The bromine atom increases molecular weight (MW: ~245 g/mol vs. This compound is synthesized from isonitroso-p-bromoacetophenone, highlighting the role of halogenated precursors in tuning electronic properties .
  • Impact of Substituents : Bromine’s electronegativity may lower the pKa of the oxime group compared to the methyl analog, affecting coordination chemistry with metals like Pd(II) .

Nitro-Substituted Derivatives

  • (4-Nitrophenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH) incorporates a nitro group, which strongly withdraws electrons, stabilizing the oxime moiety and altering hydrolysis kinetics. DFT studies reveal that nitro groups increase the energy barrier for hydrolysis, making such derivatives more resistant to aqueous degradation .
  • Applications : Nitro-substituted oximes form stable Pd(II) complexes, suggesting utility in catalysis or materials science, whereas the methyl derivative may prioritize agrochemical applications due to its lipophilicity .

Thienyl and Hydrazone Derivatives

  • N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylene)hydrazinyl]acetamide integrates a thienyl hydrazone group, expanding conjugation and enabling applications in optoelectronics. The thiophene ring enhances π-π stacking interactions, unlike the methylphenyl group, which primarily modifies solubility .
  • Hydrazone-Oxime Hybrids: Compounds like (2,4-dinitrophenyl)hydrazonoacetaldehyde oxime exhibit dual reactivity, participating in both oxime ligation and hydrazone formation, which is absent in the methylphenyl analog .

Physicochemical Properties

Property (4-Methylphenyl)(oxo)acetaldehyde oxime (4-Bromophenyl) Analog (4-Nitrophenyl) Analog
Molecular Formula C₁₀H₁₁NO₂ C₈H₇BrN₂O₂ C₁₄H₁₃N₃O₃
Molecular Weight (g/mol) 177.2 ~245.0 283.3
Melting Point (°C) ~90 (predicted) Not reported 120–125 (decomp.)
Solubility Low in water, high in organic solvents Similar Lower due to nitro group

The methyl group enhances solubility in nonpolar solvents compared to nitro or bromo derivatives. Predicted density (0.98 g/cm³) aligns with related oximes .

Preparation Methods

Friedel-Crafts Acylation Route

A widely reported method involves Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring. For example, reacting toluene derivatives with chloroacetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) yields 4-methylacetophenone intermediates. Subsequent oxidation of the ketone moiety using strong oxidizing agents such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under acidic conditions generates the glyoxal derivative.

Reaction Conditions:

  • Substrate: 4-Methylacetophenone

  • Oxidizing Agent: SeO₂ (1.2 equiv)

  • Solvent: Dioxane/water (4:1)

  • Temperature: Reflux (100–120°C)

  • Time: 6–8 hours

  • Yield: ~60–70%

This method prioritizes regioselectivity, ensuring the acetyl group is positioned para to the methyl group on the aromatic ring.

Direct Oxidation of Alcohol Derivatives

An alternative route involves the oxidation of 2-(4-methylphenyl)-2-hydroxyacetaldehyde using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The alcohol precursor is synthesized via Grignard addition to glyoxal, followed by hydrolysis. While this method offers higher functional group tolerance, the yields are moderate (~50%) due to competing over-oxidation.

Oximation of 2-(4-Methylphenyl)-2-oxoacetaldehyde

The conversion of the aldehyde to its oxime derivative is achieved through nucleophilic addition of hydroxylamine to the carbonyl group. This step is critical for introducing the oxime (-NOH) functionality.

Standard Hydroxylamine Hydrochloride Protocol

The most common method involves reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a buffered aqueous or alcoholic solution. Sodium acetate (NaOAc) is typically added to neutralize HCl, driving the reaction to completion.

Procedure:

  • Reagents:

    • 2-(4-Methylphenyl)-2-oxoacetaldehyde (1.0 equiv)

    • NH₂OH·HCl (1.2 equiv)

    • NaOAc (2.0 equiv)

    • Solvent: Ethanol/water (3:1)

  • Conditions:

    • Temperature: Reflux (80°C)

    • Time: 4–6 hours

    • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from ethanol/water or chromatography on silica gel (hexane/ethyl acetate gradient).

  • Yield: 75–85%.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of water. The syn-addition product predominates under these conditions, though anti-isomers may form in minor quantities depending on steric and electronic factors.

Microwave-Assisted Oximation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating the aldehyde and hydroxylamine hydrochloride in ethanol at 100°C for 15 minutes achieves >90% conversion, significantly reducing reaction time while maintaining high yield.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NOH), 9.82 (s, 1H, CH=O), 7.65 (d, J = 8.1 Hz, 2H, Ar-H), 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 2.37 (s, 3H, CH₃).

  • IR (KBr): ν = 3200 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • HRMS-ESI (m/z): [M + H]⁺ calcd for C₁₀H₁₁NO₂: 178.0863; found: 178.0865.

Purity and Stability

Chromatographic analysis (HPLC, 90:10 hexane/ethyl acetate) confirms >98% purity. The oxime exhibits stability at room temperature for >6 months when stored in amber vials under inert atmosphere.

Comparative Analysis of Synthetic Routes

Method Yield Time Complexity Scalability
Standard Oximation75–85%4–6 hLowHigh
Microwave-Assisted85–90%15 minModerateModerate
Solvent-Free Ball Milling70%2 hHighLow

The microwave-assisted method offers the best balance of efficiency and yield, though it requires specialized equipment. Traditional reflux remains the most accessible approach for large-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as imine formation or oxidation of the oxime to nitro compounds, are mitigated by:

  • Strict control of pH (5.5–6.5 using NaOAc).

  • Use of anhydrous solvents to prevent hydrolysis.

  • Exclusion of oxidizing agents during workup.

Stereochemical Control

The syn/anti isomer ratio is influenced by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor syn-isomers, while non-polar solvents (e.g., toluene) promote anti-forms. Isomer separation is achievable via fractional crystallization.

Industrial Applications and Derivatives

The oxime serves as a precursor for:

  • Pharmaceuticals: Nitrile oxides generated via dehydration are intermediates in heterocyclic synthesis (e.g., isoxazoles).

  • Agrochemicals: Functionalization yields herbicides and insecticides with enhanced bioavailability .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm oxime tautomerism (syn/anti isomers) and substituent positions .
  • IR : Stretching frequencies for C=N (1640–1620 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) validate oxime group presence .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

Advanced Application :
DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational frequencies and 1^1H chemical shifts with <5% deviation from experimental data, aiding in structural validation .

How should researchers address discrepancies in biological activity data for this compound derivatives?

Advanced Research Question
Contradictions may arise from structural variability or assay conditions. Mitigation strategies:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate bioactive motifs .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation or ignition .
  • Ventilation : Use fume hoods to avoid inhalation exposure, as the compound irritates respiratory pathways .
  • Spill management : Absorb with vermiculite/sand and dispose as hazardous waste (EPA/DEP guidelines) .

Q. Advanced Consideration :

  • Skin permeability : Use nitrile gloves (≥8 mil thickness) to prevent dermal absorption, which exacerbates toxicity .

How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Advanced Research Question

  • Isotopic labeling : 18^{18}O tracing in oxime groups tracks participation in oxidation/reduction cycles .
  • Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis to identify rate-determining steps .
  • Theoretical modeling : MD simulations predict transition states in oxime-mediated C–C bond formation, guiding catalyst design .

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